(R)-Methyl piperidine-3-carboxylate

Übersicht

Beschreibung

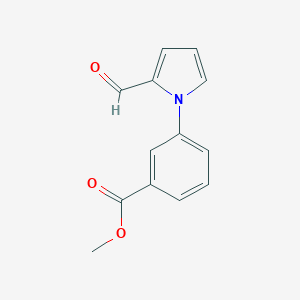

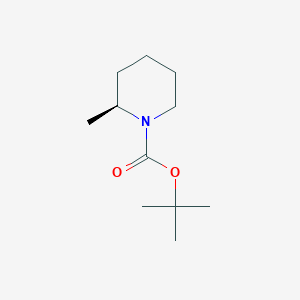

“®-Methyl piperidine-3-carboxylate” is a chemical compound with the CAS Number: 164323-85-7 . Its molecular weight is 143.19 and its IUPAC name is methyl (3R)-3-piperidinecarboxylate . The compound is stored in a dark place, sealed in dry, and stored in a freezer, under -20C . It is shipped in a cold pack . The physical form of the compound can be liquid, solid, or semi-solid .

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the case of substance 3, piperidine derivatives (namely, (S or R)-ethyl piperidine-3-carboxylate) were used as the starting components for chiral optimization .

Molecular Structure Analysis

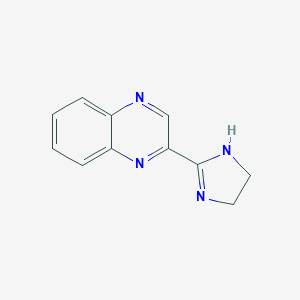

The molecular formula of “®-Methyl piperidine-3-carboxylate” is C7H13NO2 . The InChI code is 1S/C7H13NO2/c1-10-7(9)6-3-2-4-8-5-6/h6,8H,2-5H2,1H3/t6-/m1/s1 . The InChI key is BCDBHIAXYFPJCT-ZCFIWIBFSA-N . The Canonical SMILES is COC(=O)C1CCCNC1 and the Isomeric SMILES is COC(=O)[C@@H]1CCCNC1 .

Chemical Reactions Analysis

A classical method for the synthesis of piperidones is the Petrenko-Kritschenko piperidone synthesis, which involves combining an alkyl-1,3acetonedicarboxylate with benzaldehyde and an amine .

Physical And Chemical Properties Analysis

The molecular weight of “®-Methyl piperidine-3-carboxylate” is 143.18 g/mol . The XLogP3 is -0.3 . The compound has 1 hydrogen bond donor count and 3 hydrogen bond acceptor count . The rotatable bond count is 2 . The exact mass and monoisotopic mass are 143.094628657 g/mol . The topological polar surface area is 38.3 Ų . The heavy atom count is 10 . The formal charge is 0 .

Wissenschaftliche Forschungsanwendungen

Role in Drug Design

Piperidines, including ®-Methyl piperidine-3-carboxylate, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis of Biologically Active Piperidines

®-Methyl piperidine-3-carboxylate can be used as a substrate for the synthesis of biologically active piperidines . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Chiral Optimization

In some cases, piperidine derivatives, such as ®-Methyl piperidine-3-carboxylate, have been used as the starting components for chiral optimization . The piperidine ring was essential for this process .

Inhibition of GABA Uptake

®-Methyl piperidine-3-carboxylate, also known as ®-(-)-Nipecotic Acid, is a γ-aminobutyric acid (GABA) reuptake inhibitor in vitro . This makes it useful in scientific research related to neurotransmission and neurological disorders .

Prodrug Synthesis

Some prodrugs of ®-(-)-nipecotic acid have been synthesized and evaluated for their bioactivity in vivo . This suggests potential applications in drug delivery and pharmacokinetics .

Active Enantiomer of Nipecotic Acid

It is reported that ®-(-)-nipecotic acid is the active enantiomer of nipecotic acid . This highlights its importance in stereochemistry and chiral drug design .

Safety and Hazards

Zukünftige Richtungen

The development of efficient and sustainable methods for the synthesis of nitrogen heterocycles is an important goal for the chemical industry . In particular, substituted chiral piperidines are prominent targets due to their prevalence in medicinally relevant compounds and their precursors . Therefore, the future directions of “®-Methyl piperidine-3-carboxylate” could be focused on the development of more efficient and sustainable methods for its synthesis.

Wirkmechanismus

Target of Action

The primary target of ®-Methyl piperidine-3-carboxylate, also known as ®-Methyl nipecotate, is the GABA (γ-aminobutyric acid) uptake system . GABA is the chief inhibitory neurotransmitter in the mammalian central nervous system. It plays a role in regulating neuronal excitability throughout the nervous system .

Mode of Action

®-Methyl nipecotate acts as an inhibitor of GABA uptake . By inhibiting the reuptake of GABA, it increases the availability of GABA in the synaptic cleft. This leads to an enhanced inhibitory effect of GABA on neuronal excitability .

Biochemical Pathways

The compound’s action affects the GABAergic system , which is one of the main inhibitory signaling pathways in the central nervous system. By increasing the concentration of GABA in the synaptic cleft, it enhances the inhibitory effect of GABA on post-synaptic neurons. This can lead to various downstream effects, depending on the specific functions of the affected neurons .

Result of Action

The molecular effect of ®-Methyl nipecotate’s action is an increased concentration of GABA in the synaptic cleft . On a cellular level, this leads to decreased neuronal excitability, as GABA generally has an inhibitory effect on neurons . The specific cellular effects would depend on the functions of the affected neurons.

Eigenschaften

IUPAC Name |

methyl (3R)-piperidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-10-7(9)6-3-2-4-8-5-6/h6,8H,2-5H2,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCDBHIAXYFPJCT-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40568098 | |

| Record name | Methyl (3R)-piperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40568098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

164323-85-7 | |

| Record name | Methyl (3R)-3-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=164323-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (3R)-piperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40568098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3S)-3-Methylprolyl]pyrrolidine](/img/structure/B67535.png)

![4-[(1E,5E,7E,11R)-11-methoxytetradeca-1,5,7,13-tetraenyl]-2-(2-methylcyclopropyl)-4,5-dihydro-1,3-thiazole](/img/structure/B67553.png)

![(5S)-spiro[1,3-oxazolidine-5,3'-1-azabicyclo[2.2.2]octane]-2-one](/img/structure/B67559.png)

![2-[4-(Trifluoromethoxy)phenoxy]acetohydrazide](/img/structure/B67561.png)